2-Chloro-5-(hydroxymethyl)pyridin-4-ol

CAS No.:

Cat. No.: VC15824814

Molecular Formula: C6H6ClNO2

Molecular Weight: 159.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6ClNO2 |

|---|---|

| Molecular Weight | 159.57 g/mol |

| IUPAC Name | 2-chloro-5-(hydroxymethyl)-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C6H6ClNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-2,9H,3H2,(H,8,10) |

| Standard InChI Key | YRUNFEZOQMZEET-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC=C(C1=O)CO)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

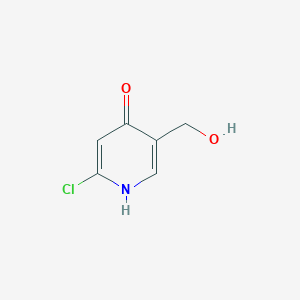

The compound’s structure consists of a pyridine ring substituted with a chlorine atom at position 2, a hydroxymethyl group () at position 5, and a hydroxyl group () at position 4 (Figure 1). The presence of these functional groups confers polarity and hydrogen-bonding capabilities, influencing its solubility and reactivity.

Table 1: Key molecular properties of 2-Chloro-5-(hydroxymethyl)pyridin-4-ol

| Property | Value |

|---|---|

| CAS Number | 1807171-72-7 |

| Molecular Formula | |

| Molecular Weight | 159.57 g/mol |

| Exact Mass | 159.014 Da |

| PSA (Polar Surface Area) | 66.48 Ų |

| LogP (Octanol-Water) | 0.82 (estimated) |

The polar surface area (PSA) of 66.48 Ų suggests moderate solubility in polar solvents, while the LogP value indicates limited lipophilicity .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocols for 2-Chloro-5-(hydroxymethyl)pyridin-4-ol are documented, its preparation likely involves functional group interconversion from precursor pyridines. Two plausible strategies include:

Chlorination-Hydroxymethylation Sequence

A starting material such as 5-methylpyridin-4-ol could undergo chlorination at position 2 using agents like phosphorus oxychloride (), followed by hydroxymethylation via formaldehyde under basic conditions .

Hydrolysis of Nitrile or Ester Derivatives

Hydroxymethyl groups may be introduced by hydrolyzing nitrile () or ester () intermediates. For instance, reacting 2-chloro-5-cyanopyridin-4-ol with aqueous acid could yield the target compound .

Reactivity Profile

-

Nucleophilic Substitution: The chlorine atom at position 2 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling the formation of C-N or C-O bonds.

-

Oxidation: The hydroxymethyl group may oxidize to a carboxylic acid () under strong oxidizing conditions, expanding its utility in carboxylate-based syntheses.

-

Etherification: The hydroxyl group at position 4 can undergo alkylation or acylation to produce ethers or esters, respectively .

Physicochemical Properties and Stability

Stability Under Ambient Conditions

The compound is expected to decompose at elevated temperatures (>200°C), releasing hazardous gases such as hydrogen chloride () and carbon monoxide () . Storage recommendations include refrigeration in airtight containers to prevent hydrolysis or oxidation.

Research Gaps and Future Directions

Current limitations include:

-

Synthetic Methodology: Lack of optimized protocols for large-scale production.

-

Toxicological Data: Incomplete understanding of acute/chronic toxicity.

-

Application-Specific Studies: Limited exploration in drug discovery or materials science.

Future research should prioritize:

-

Development of efficient one-pot syntheses.

-

In vitro and in vivo toxicity profiling.

-

Exploration of catalytic and biomedical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume